N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
Molecular Formula |
C20H24N4O4S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H24N4O4S/c1-27-14-7-8-15(16(10-14)28-2)24-11-13(9-17(24)25)18(26)21-20-23-22-19(29-20)12-5-3-4-6-12/h7-8,10,12-13H,3-6,9,11H2,1-2H3,(H,21,23,26) |
InChI Key |
NCNBWQHPVMDSJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)C4CCCC4)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization Reaction
| Substrate | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclopentyl thiosemicarbazide | Formic acid, Polyphosphoric acid (PPA), 120°C | 70–75% | |
| Hydrazine derivative | Carbon disulfide, KOH, EtOH, reflux | 60–65% |
Mechanism :
-
Thiosemicarbazide reacts with formic acid to form a formylated intermediate.
-
Cyclization under acidic conditions (PPA or H₂SO₄) yields the thiadiazole ring.
-
Dehydration eliminates water to stabilize the heterocycle.
Synthesis of 5-Oxopyrrolidine-3-carboxylic Acid with 2,4-Dimethoxyphenyl Substituent
The pyrrolidine ring is synthesized via ring contraction or cyclization of lactams.
Key Intermediate: Lactam Formation
| Starting Material | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| (S)-Pyroglutamic acid derivative | Glutaric anhydride, Et₃N, DMF, 0–5°C | 80–85% | |
| 2,4-Dimethoxyphenylamine | Succinic anhydride, DMAP, THF | 75% |
Steps :
-
Acylation : Protect the amino group of (S)-pyroglutamic acid with tert-butoxycarbonyl (Boc) or similar.
-
Cyclization : React with glutaric anhydride to form the lactam precursor.
-
Deprotection : Remove Boc under acidic conditions (e.g., TFA) to yield the carboxylic acid.
Coupling of Thiadiazole and Pyrrolidine Moieties
The carboxamide bond is formed via activation of the pyrrolidine carboxylic acid.
Amidation Reagents and Yields
| Reagent | Solvent | Temperature | Yield | Byproducts | Reference |
|---|---|---|---|---|---|
| EEDQ | DMF | RT | 85–90% | None | |
| TBTU | DCM | 40°C | 78–82% | None | |
| BPC | DMF | RT | 50% | Diketopiperazines |
Procedure :
-
Activation : Treat the pyrrolidine carboxylic acid with EEDQ or TBTU in anhydrous DMF/DCM.
-
Coupling : Add the thiadiazole amine and stir for 12–24 hours.
-
Purification : Use silica gel chromatography (EtOAc/hexane gradient).
Introduction of the 2,4-Dimethoxyphenyl Group
This group is typically introduced during lactam formation or via cross-coupling.
Lactam Intermediate Synthesis
| Substrate | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 2,4-Dimethoxyphenylamine | Glutaric anhydride, DMAP, THF | 75% | |
| Succinic acid derivative | EDC/HOBt, DIPEA, DCM | 70% |
Steps :
-
Condensation : React 2,4-dimethoxyphenylamine with glutaric anhydride to form the lactam.
-
Deprotection : Remove protecting groups under acidic conditions.
Critical Reaction Parameters
Thiadiazole Cyclization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolidine ring.
Substitution: Various substitution reactions can occur, especially on the aromatic ring and the thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs to N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiadiazole can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Preliminary in vitro studies suggest that this compound may also possess similar anticancer activities due to its ability to interact with cellular pathways involved in tumor growth and survival .
Anti-inflammatory Properties
The presence of the thiadiazole ring in the compound has been associated with anti-inflammatory effects. Compounds containing thiadiazole derivatives have been shown to inhibit key inflammatory mediators, including cytokines and enzymes involved in the inflammatory response. Molecular docking studies suggest that this compound may act as an inhibitor of specific enzymes like lipoxygenase, which plays a crucial role in inflammation .
Antimicrobial Activity
The compound’s structure suggests potential antimicrobial properties. Thiadiazole derivatives are known to exhibit antibacterial and antifungal activities against a range of pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways within the microorganisms. Testing against common pathogens could reveal its efficacy as an antimicrobial agent .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Anticancer Studies : Research on related compounds demonstrated significant growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 80% .
- Anti-inflammatory Research : In silico studies indicated that similar thiadiazole compounds could effectively inhibit 5-lipoxygenase activity, suggesting a pathway for anti-inflammatory action .
- Antimicrobial Testing : Compounds structurally akin to this compound exhibited promising results against Staphylococcus aureus and Escherichia coli in disc diffusion assays .
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, thiadiazole derivatives can interact with various enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key analogs and their properties are compared below:
Key Observations:
Thiadiazole Substituents: Cyclopentyl (target) vs. Isopropyl : Smaller substituent increases molecular flexibility but decreases lipophilicity. Sulfanyl-dioxolane : Introduces polarity but may complicate pharmacokinetics due to metabolic lability.
Phenyl Substituents :
Hypothetical Structure-Activity Relationships (SAR)
While direct biological data for the target compound is unavailable, insights can be extrapolated from analogs:
- Lipophilicity : The cyclopentyl group balances lipophilicity better than cyclohexyl , likely improving blood-brain barrier penetration compared to bulkier analogs.
- Electronic Effects : The 2,4-dimethoxyphenyl group may enhance binding to targets requiring π-π stacking or hydrogen bonding (e.g., kinase active sites) compared to halogenated phenyl rings .
- Metabolic Stability : Fluorine in analogs resists oxidative metabolism, whereas methoxy groups in the target compound may undergo demethylation, necessitating further derivatization for stability.
Biological Activity
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. The structural features of this compound suggest potential applications in pharmacology, particularly in areas such as antimicrobial and anticancer therapies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 331.4 g/mol. It contains a thiadiazole ring which is often associated with various biological activities due to its ability to interact with biological targets.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing thiadiazole rings exhibit significant activity against various bacterial strains. For instance, studies have shown that certain derivatives can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Thiadiazole derivatives are also recognized for their anticancer potential. The structural modifications in the thiadiazole ring can enhance cytotoxicity against cancer cell lines. For example, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is closely linked to their chemical structure. Modifications at specific positions on the thiadiazole ring can significantly alter their pharmacological profiles. For instance:
- Position 5 Substituents: Variations at this position can enhance antibacterial activity.
- Aromatic Substituents: The presence of electron-donating groups (like methoxy) on the phenyl ring has been correlated with increased cytotoxicity against cancer cells .
Case Study 1: Antimicrobial Efficacy
A study conducted by Villemagne et al. (2020) synthesized several thiadiazole derivatives and evaluated their antimicrobial activity against Mycobacterium tuberculosis. One compound demonstrated an EC value of 0.072 μM, indicating potent activity against drug-resistant strains .
Case Study 2: Anticancer Activity
Research by Parikh et al. (2020) focused on the anticancer effects of substituted thiadiazoles. Compounds were tested against various cancer cell lines, showing IC values as low as 0.045 µg/mL for certain derivatives, suggesting strong potential for development as anticancer agents .
Q & A
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
The synthesis of this compound involves multi-step reactions requiring precise control of temperature, solvent choice, and catalysts. Key steps include cyclization of the thiadiazole ring and coupling of the pyrrolidone-carboxamide moiety. Microwave-assisted synthesis (e.g., 30–60 minutes at 80–120°C) can accelerate reaction rates and improve yields compared to conventional heating . Monitoring via TLC and HPLC ensures intermediate purity, while recrystallization or column chromatography refines the final product.
Q. Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6–12 hours | 30–60 minutes |
| Yield | 50–65% | 70–85% |
| Purity (HPLC) | 90–95% | 95–99% |
Q. What spectroscopic techniques are critical for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves the thiadiazole, cyclopentyl, and dimethoxyphenyl groups. Mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 487.18) and fragmentation patterns. Infrared (IR) spectroscopy identifies carbonyl stretches (1670–1700 cm⁻¹) and aromatic C–H bends .
Q. Which structural motifs contribute to its biological activity?
- Thiadiazole ring : Enhances electron-deficient character, promoting interactions with enzymatic active sites .
- 5-Oxopyrrolidine : Stabilizes conformations via intramolecular hydrogen bonding .
- 2,4-Dimethoxyphenyl : Modulates lipophilicity and π-π stacking with hydrophobic pockets .
Q. How should in vitro bioactivity assays be designed for initial screening?
Use target-specific assays (e.g., enzyme inhibition for Factor Xa or kinase targets) with positive controls (e.g., rivaroxaban for Factor Xa). Employ dose-response curves (0.1–100 µM) to calculate IC₅₀ values. Validate results with orthogonal assays (e.g., fluorescence polarization vs. chromogenic substrates) to minimize false positives .
Advanced Research Questions
Q. What mechanistic insights explain its inhibitory activity against Factor Xa?
Molecular docking studies (using AutoDock Vina or Schrödinger Suite) reveal that the thiadiazole and pyrrolidone moieties occupy the S1 and S4 pockets of Factor Xa, respectively. Hydrogen bonds form between the carboxamide group and Gly219, while the cyclopentyl group induces hydrophobic interactions with Tyr227. Mutagenesis studies (e.g., Ala substitutions) validate these binding residues .
Q. How should contradictory data between crystallography and bioassays be resolved?
If X-ray crystallography (e.g., SHELX-refined structures) shows binding but bioassays lack activity, consider:
Q. What computational strategies predict its pharmacokinetic properties?
- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate logP (∼3.2), solubility (∼25 µM), and CYP450 inhibition.
- Molecular Dynamics (MD) : GROMACS simulations (AMBER force field) assess binding mode stability over 100 ns trajectories.
- QSAR Models : Train on datasets (ChEMBL, PubChem) to correlate structural descriptors (e.g., topological polar surface area) with bioavailability .
Q. What challenges arise in transitioning from in vitro to in vivo studies?
- Bioavailability : Low oral absorption due to high molecular weight (>500 Da) and rotatable bonds (>10). Consider prodrug strategies (e.g., esterification of the carboxamide).
- Toxicity : Screen for hERG inhibition (patch-clamp assays) and hepatotoxicity (HepG2 cell viability).
- Metabolite Identification : LC-MS/MS detects phase I/II metabolites in plasma and urine .
Methodological Considerations
Q. Table 2: Key Functional Groups and Analytical Signatures
| Functional Group | NMR Shift (¹H, ppm) | IR Stretch (cm⁻¹) | Bioactive Role |
|---|---|---|---|
| Thiadiazole | 8.2–8.5 (s, 1H) | 1560 (C=N) | Enzyme inhibition |
| 5-Oxopyrrolidine | 2.8–3.2 (m, 2H) | 1680 (C=O) | Conformational rigidity |
| 2,4-Dimethoxyphenyl | 6.6–7.1 (d, 2H) | 1250 (C–O–C) | Lipophilicity modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
